

Spectroscopic data of 5-Methoxyisoindoline-1,3-dione (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Methoxyisoindoline-1,3-dione

Cat. No.: B105389

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A comprehensive analysis of the spectroscopic data of **5-Methoxyisoindoline-1,3-dione** is essential for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of **5-Methoxyisoindoline-1,3-dione**, a derivative of phthalimide, relies on a combination of spectroscopic techniques. The molecular formula is $C_9H_7NO_3$, and its molecular weight is 177.16 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

In the 1H NMR spectrum, the aromatic protons of the isoindoline-1,3-dione ring system typically appear in the range of δ 7.0-8.0 ppm. The methoxy group ($-OCH_3$) protons are expected to show a sharp singlet at approximately δ 3.8-4.0 ppm. The proton attached to the nitrogen atom of the imide may be observed as a broad singlet, although its chemical shift can be variable and it may exchange with deuterium in solvents like D_2O .

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbons of the imide group, typically in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-150 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself will produce a signal around δ 55-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for **5-Methoxyisoindoline-1,3-dione**

^1H NMR		^{13}C NMR	
Chemical Shift (δ , ppm)	Multiplicity	Chemical Shift (δ , ppm)	Carbon Type
~7.8-7.2	Multiplet	~168	C=O (Imide)
~3.9	Singlet	~150	C-OCH ₃
~135-115	Aromatic CH		
~56	-OCH ₃		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Methoxyisoindoline-1,3-dione** is expected to show characteristic absorption bands. The two carbonyl groups of the imide will give rise to strong, distinct stretching vibrations.

Table 2: Key IR Absorption Bands for **5-Methoxyisoindoline-1,3-dione**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C=O (Imide)	Asymmetric stretch	~1770
C=O (Imide)	Symmetric stretch	~1710
C-O-C (Methoxy)	Stretch	~1250 and ~1050
C-N (Imide)	Stretch	~1380
Aromatic C-H	Stretch	>3000
Aromatic C=C	Stretch	~1600-1450

The presence of a strong band around 1779-1699 cm⁻¹ is indicative of the carbonyl group of the imide ring in isoindoline-1,3-dione derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For **5-Methoxyisoindoline-1,3-dione**, the molecular ion peak $[M]^+$ would be observed at m/z 177.

Table 3: Expected Mass Spectrometry Data for **5-Methoxyisoindoline-1,3-dione**

Ion	m/z	Description
$[M]^+$	177	Molecular Ion
$[M+H]^+$	178	Protonated Molecular Ion
$[M+Na]^+$	200	Sodium Adduct

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for isoindoline-1,3-dione derivatives.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

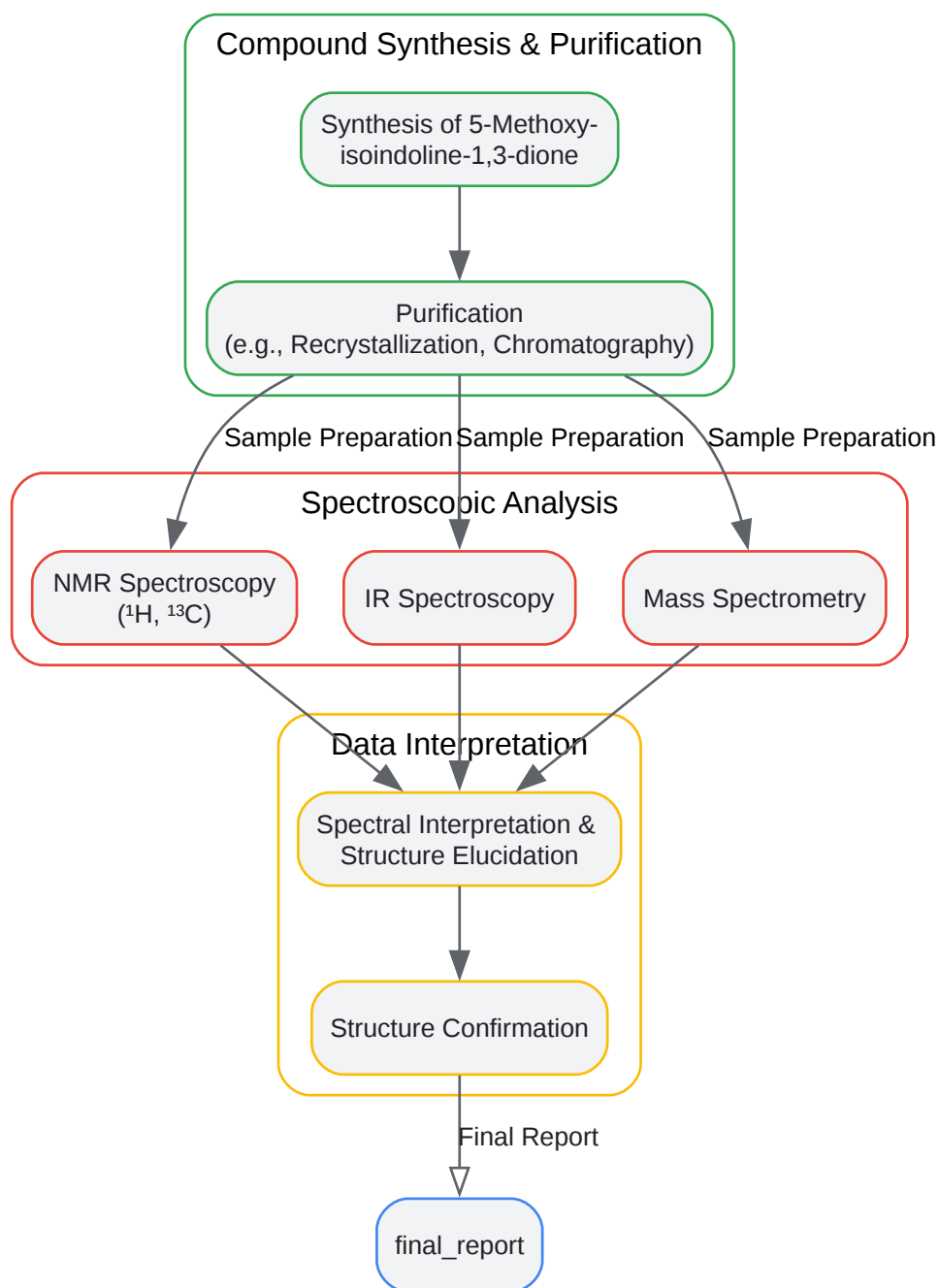
FT-IR spectra are commonly recorded on a spectrophotometer using an Attenuated Total Reflectance (ATR) accessory. The data is typically collected over a range of $4000\text{--}600\text{ cm}^{-1}$.

Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using an Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like **5-Methoxyisoindoline-1,3-dione** is depicted below.



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Caption: Workflow of Spectroscopic Analysis.

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